6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one
Description
6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one (CAS: 1956328-43-0) is a bicyclic ketone derivative characterized by a norbornane-like bicyclo[4.1.0]heptane framework with an aminomethyl substituent at the 6-position and a ketone group at the 3-position. This compound is synthetically accessible and listed by three suppliers (), indicating its relevance in pharmaceutical and chemical research. The aminomethyl group confers nucleophilic and basic properties, making it a versatile intermediate for derivatization, such as in the synthesis of amides or imines for drug discovery .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
6-(aminomethyl)bicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C8H13NO/c9-5-8-2-1-7(10)3-6(8)4-8/h6H,1-5,9H2 |
InChI Key |
ANCUNDSZGYBXQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2CC1=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for 6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new pharmaceuticals.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Bicyclo[4.1.0]heptan-3-one
Key Observations:
- Curcumenone’s extended alkyl chains (e.g., 7-(3-oxobutyl)) contribute to higher molecular weight and hydrophobicity, favoring membrane penetration .
- Natural vs. Synthetic Origins: Curcumenone and dihydrocurcumenone are isolated from Curcuma species, linking them to traditional medicinal uses, while trimethyl derivatives are typically synthetic, used in fragrances or as terpene analogs .
Azabicyclo Compounds: Functional and Structural Contrasts
Table 2: Azabicyclo Derivatives with Medicinal Chemistry Relevance
Key Observations:
- Nitrogen vs. Oxygen Heteroatoms: The azabicyclo[3.1.1]heptan-6-one scaffold introduces a basic nitrogen, enabling interactions with biological targets (e.g., enzymes) or acid-mediated solubility. In contrast, the oxabicyclo derivative’s epoxide group is electrophilic, suitable for ring-opening reactions .
- Pharmacological Potential: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one is highlighted as a promising medicinal chemistry building block, suggesting utility in designing CNS-active compounds or protease inhibitors .
Biological Activity
6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one is a bicyclic compound that has attracted interest in medicinal chemistry due to its unique structural features, which may influence its biological activity and therapeutic potential. This article explores the biological activity of this compound, summarizing available research findings, potential pharmacological applications, and structural comparisons with related compounds.
Structural Characteristics
The compound features a bicyclo[4.1.0] structure characterized by two fused cyclopentane rings, a ketone functional group at the 3-position, and an aminomethyl substituent. These features may enhance its interactions with biological macromolecules, potentially leading to improved efficacy in various therapeutic applications.
Biological Activity
Research on the biological activity of 6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one is still emerging, but preliminary findings suggest several potential pharmacological properties:
- Neuroactive Properties : Compounds with similar bicyclic structures have been studied for their effects on neurological processes, indicating that 6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one may also exhibit neuroactive effects.
- Anti-inflammatory Activity : The presence of the aminomethyl group may enhance the compound's ability to interact with inflammatory pathways, suggesting potential applications in treating inflammatory conditions.
Comparative Analysis with Related Compounds
To better understand the unique properties of 6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Bicyclo[3.2.1]octan-2-one | Bicyclo[3.2.1]octan-2-one | Different bicyclic framework; used in synthetic applications |
| 7-Aminobicyclo[4.1.0]heptane | 7-Aminobicyclo[4.1.0]heptane | Lacks a ketone; studied for neuroactive properties |
| 5-Aminobicyclo[4.2.0]octane | 5-Aminobicyclo[4.2.0]octane | Different ring size; potential applications in drug design |
Understanding the mechanism of action for 6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one involves exploring its interactions with various biological targets:
- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, which may be relevant for developing treatments for diseases such as Alzheimer's or Parkinson's.
- Receptor Modulation : The compound's structure suggests it could interact with neurotransmitter receptors, influencing neurological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
